REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([C:13]([O:15][CH3:16])=[O:14])[CH:12]=1)[C:7](O)=[O:8])([O-])=O.O.C(=O)([O-])[O-].[K+].[K+]>C1COCC1>[NH2:1][C:4]1[CH:12]=[C:11]([CH:10]=[C:6]([CH2:7][OH:8])[CH:5]=1)[C:13]([O:15][CH3:16])=[O:14] |f:2.3.4|
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Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(=O)O)C=C(C1)C(=O)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
96 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Type
|
CUSTOM
|
Details
|
with stirring under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
After stirring for 18 hours
|
Duration
|
18 h
|
Type
|
EXTRACTION
|
Details
|
It was extracted with ethyl acetate, and theorganic layer
|
Type
|
WASH
|
Details
|
was washed with salt solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with magnesium sulfate
|
Type
|
DISSOLUTION
|
Details
|
the resulting solid was dissolved in 800 ml of ethyl acetate
|
Type
|
ADDITION
|
Details
|
750 mg of 10% Pd/C was added
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
FILTRATION
|
Details
|
it was subjected to the filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)OC)C=C(C1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |